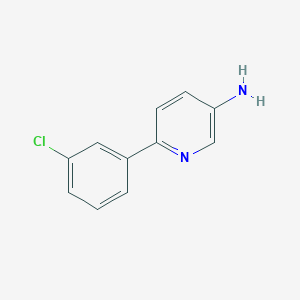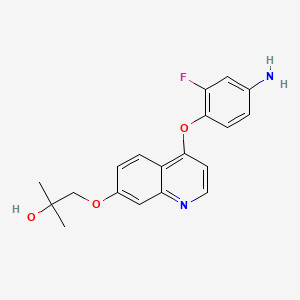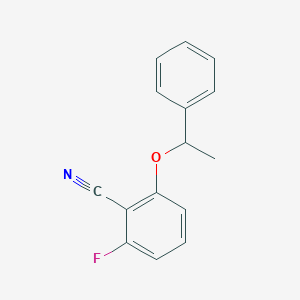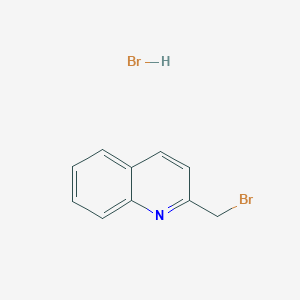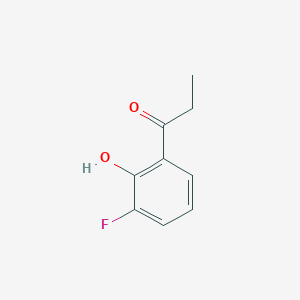![molecular formula C8H16N2O B1532860 4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン CAS No. 151742-17-5](/img/structure/B1532860.png)
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン
説明
4-Oxa-1,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxa-1,9-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxa-1,9-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
μ-オピオイド受容体アゴニストとσ1受容体アンタゴニストのデュアル作用薬
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン誘導体は、μ-オピオイド受容体(MOR)とシグマ1受容体(σ1R)のデュアルリガンドとして合成されています。 これらの化合物は、オキシコドンと同等の強力な鎮痛作用を示しますが、便秘のリスクが低いため、より安全な鎮痛薬を開発するための有望なアプローチとなっています .
疼痛の治療
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカンのスピロ環系は、疼痛治療薬の開発に利用されてきました。 構造の多様性により、薬理学的プロファイルを調節することができ、新しい鎮痛薬の合成の基盤となっています .
肥満の管理
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン骨格を含む化合物は、肥満の治療における可能性を示しています。 複数の受容体を標的とする能力は、体重管理および関連する代謝性疾患に対する多面的なアプローチを提供する可能性があります .
免疫系および細胞シグナル伝達障害
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン誘導体の生物活性は、さまざまな免疫系および細胞シグナル伝達障害の治療にまで及んでいます。 特定の受容体との相互作用は、免疫応答と細胞間コミュニケーション経路に影響を与える可能性があります .
心血管疾患
研究によると、4-オキサ-1,9-ジアザスピロ[5.5]ウンデカン誘導体は、心血管疾患の治療に有益である可能性があります。 これらの化合物が特定の受容体に作用することによって、心血管機能の改善と心臓病に対する保護が期待できます .
精神病
4-オキサ-1,9-ジアザスピロ[5.5]ウンデカンの構造枠組みは、精神病における治療の可能性について研究されています。 神経伝達物質系を調節する能力は、精神衛生における新しい治療法への道を切り開く可能性があります .
作用機序
Target of Action
The primary targets of 4-Oxa-1,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
4-Oxa-1,9-diazaspiro[5.5]undecane acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, leading to changes in their activity. Specifically, it acts as an agonist for the μ-opioid receptor, enhancing its activity, and as an antagonist for the sigma-1 receptor, inhibiting its activity .
Biochemical Pathways
The interaction of 4-Oxa-1,9-diazaspiro[5.5]undecane with the μ-opioid receptor and the sigma-1 receptor affects various biochemical pathways involved in pain perception and analgesia . The exact pathways and their downstream effects are complex and depend on a variety of factors, including the specific context of receptor activation and the presence of other signaling molecules .
Pharmacokinetics
The pharmacokinetic properties of 4-Oxa-1,9-diazaspiro[5The compound’s molecular weight and structure suggest that it may have favorable pharmacokinetic properties
Result of Action
The dual action of 4-Oxa-1,9-diazaspiro[5.5]undecane on the μ-opioid receptor and the sigma-1 receptor results in potent analgesic activity . In animal models, this compound has been shown to produce analgesia comparable to that of oxycodone, a potent opioid analgesic . Importantly, unlike oxycodone, 4-Oxa-1,9-diazaspiro[5.5]undecane appears to produce less constipation, a common side effect of opioids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Oxa-1,9-diazaspiro[5.5]undecane. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability
生化学分析
Biochemical Properties
4-Oxa-1,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . These interactions are crucial for its potential therapeutic applications, particularly in the treatment of pain and other neurological disorders. The compound’s ability to modulate receptor activity highlights its importance in biochemical pathways.
Cellular Effects
The effects of 4-Oxa-1,9-diazaspiro[5.5]undecane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the synthesis of new fatty acids, making it a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes mellitus . Additionally, its interaction with sigma-1 receptors and μ-opioid receptors suggests a role in modulating pain perception and other neurological functions.
Molecular Mechanism
At the molecular level, 4-Oxa-1,9-diazaspiro[5.5]undecane exerts its effects through specific binding interactions with biomolecules. It acts as a dual ligand for sigma-1 receptors and μ-opioid receptors, influencing their activity and downstream signaling pathways . This dual activity is achieved through a versatile synthetic approach that allows for the modification of the central scaffold to optimize binding affinity and selectivity. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxa-1,9-diazaspiro[5.5]undecane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Oxa-1,9-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, it has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-Oxa-1,9-diazaspiro[5.5]undecane is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in decreasing new fatty acid synthesis highlights its potential in metabolic regulation . The compound’s interactions with metabolic enzymes can influence metabolic flux and metabolite levels, making it a valuable tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of 4-Oxa-1,9-diazaspiro[5.5]undecane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Oxa-1,9-diazaspiro[5.5]undecane is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy in biochemical assays.
特性
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-11-6-5-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLAJRBWYLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



